An In-depth Technical Guide to the Synthesis and Characterization of Tris(p-t-butylphenyl) phosphate
An In-depth Technical Guide to the Synthesis and Characterization of Tris(p-t-butylphenyl) phosphate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of Tris(p-t-butylphenyl) phosphate, a compound of interest in various chemical and pharmaceutical applications. This document details the prevalent synthetic methodologies, purification techniques, and a thorough analysis of its physicochemical and spectroscopic properties.
Synthesis of Tris(p-t-butylphenyl) phosphate
The most common and industrially scalable method for the synthesis of Tris(p-t-butylphenyl) phosphate involves the reaction of p-tert-butylphenol with phosphorus oxychloride. This reaction can be performed through several routes, with the alkaline route being one of the most efficient. This method proceeds via the formation of a sodium phenoxide intermediate, which then reacts with phosphorus oxychloride.
A generalized reaction scheme is as follows:
Step 1: Formation of Sodium p-tert-butylphenoxide
3 p-t-butyl-C₆H₄OH + 3 NaOH → 3 p-t-butyl-C₆H₄ONa + 3 H₂O
Step 2: Reaction with Phosphorus Oxychloride
3 p-t-butyl-C₆H₄ONa + POCl₃ → (p-t-butyl-C₆H₄O)₃PO + 3 NaCl
The overall reaction can be summarized as:
3 p-t-butyl-C₆H₄OH + POCl₃ + 3 NaOH → (p-t-butyl-C₆H₄O)₃PO + 3 NaCl + 3 H₂O
Catalysts, such as Lewis acids, may be employed to enhance the reaction rate. The reaction temperature and pressure are critical parameters that are optimized to maximize yield and purity.
Experimental Protocol:
A representative experimental protocol, adapted from general procedures for triaryl phosphate synthesis, is provided below.
Materials:
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p-tert-butylphenol
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Phosphorus oxychloride (POCl₃)
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Sodium hydroxide (NaOH)
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Toluene (or other suitable inert solvent)
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Ethanol
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Deionized water
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Anhydrous magnesium sulfate (or other suitable drying agent)
Procedure:
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Preparation of Sodium p-tert-butylphenoxide:
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In a round-bottom flask equipped with a reflux condenser and a Dean-Stark trap, dissolve p-tert-butylphenol in toluene.
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Add a stoichiometric amount of sodium hydroxide solution in ethanol.
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Heat the mixture to reflux to facilitate the removal of water via azeotropic distillation, driving the formation of the anhydrous sodium phenoxide.
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Phosphorylation Reaction:
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Cool the reaction mixture containing the sodium p-tert-butylphenoxide suspension.
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Slowly add a stoichiometric amount of phosphorus oxychloride to the stirred suspension at a controlled temperature, typically between 55-70°C.
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After the addition is complete, gradually heat the reaction mixture to a higher temperature (e.g., >140°C) and maintain for a period to ensure complete reaction.
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Work-up and Purification:
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Cool the reaction mixture to room temperature.
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Wash the mixture with deionized water to remove sodium chloride and any unreacted sodium hydroxide.
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Separate the organic layer and wash it with a dilute sodium hydroxide solution, followed by water until the aqueous layer is neutral.
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Dry the organic layer over anhydrous magnesium sulfate.
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Remove the solvent under reduced pressure.
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The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or heptane).
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Logical Flow of Synthesis:
Caption: Synthesis workflow for Tris(p-t-butylphenyl) phosphate.
Characterization of Tris(p-t-butylphenyl) phosphate
The synthesized Tris(p-t-butylphenyl) phosphate is characterized by a variety of analytical techniques to confirm its identity, purity, and structural integrity.
Physical Properties
The physical properties of Tris(p-t-butylphenyl) phosphate are summarized in the table below.
| Property | Value |
| Molecular Formula | C₃₀H₃₉O₄P |
| Molecular Weight | 494.6 g/mol |
| Appearance | White to pale yellow solid |
| Melting Point | 100-105 °C |
| Boiling Point | 224-226 °C at 0.1 Torr |
| Solubility | Insoluble in water; slightly soluble in chloroform and methanol |
Spectroscopic Data
The ¹H NMR spectrum provides information about the proton environment in the molecule.
¹H NMR Data (CDCl₃):
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~7.32 | Doublet | 6H | Aromatic protons ortho to the oxygen |
| ~7.17 | Doublet | 6H | Aromatic protons meta to the oxygen |
| ~1.30 | Singlet | 27H | Protons of the tert-butyl groups |
¹³C NMR spectroscopy is used to identify the carbon framework of the molecule. The expected chemical shifts are in the aromatic region (120-150 ppm) and the aliphatic region for the tert-butyl group (around 30-35 ppm for the quaternary carbon and the methyl carbons).
³¹P NMR is a crucial technique for characterizing organophosphorus compounds. For organophosphates, the ³¹P chemical shift is typically in the range of δ 1–3 ppm.
The IR spectrum reveals the functional groups present in the molecule. Key characteristic peaks for Tris(p-t-butylphenyl) phosphate are expected in the following regions:
| Wavenumber (cm⁻¹) | Assignment |
| ~3100-3000 | Aromatic C-H stretch |
| ~2960-2870 | Aliphatic C-H stretch |
| ~1600, 1500 | Aromatic C=C stretch |
| ~1300-1200 | P=O stretch |
| ~1000-900 | P-O-C (aryl) stretch |
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. Under electron ionization (EI), the molecular ion peak (M⁺) is expected at m/z 494.6. Common fragmentation pathways for triaryl phosphates involve the loss of the aryl and aryloxy groups.
General Fragmentation Pathway:
Caption: A simplified fragmentation pathway for Tris(p-t-butylphenyl) phosphate.
Applications
Tris(p-t-butylphenyl) phosphate finds applications as a flame retardant, a plasticizer, and as a component in various industrial oils due to its thermal stability and chemical properties. In the context of drug development, it may serve as a starting material or intermediate for the synthesis of more complex organophosphorus compounds with potential biological activity.
Safety and Handling
Tris(p-t-butylphenyl) phosphate should be handled in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn. For detailed safety information, refer to the Material Safety Data Sheet (MSDS).
This technical guide provides a foundational understanding of the synthesis and characterization of Tris(p-t-butylphenyl) phosphate. The provided protocols and data serve as a valuable resource for researchers and professionals engaged in the study and application of this compound.
